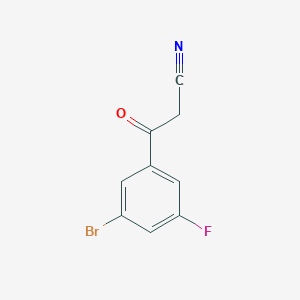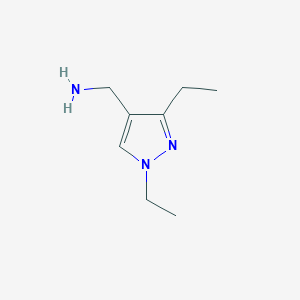![molecular formula C8H3Br2FO2 B12836395 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)
2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one is a synthetic organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by the presence of bromine and fluorine atoms, exhibits unique chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one typically involves the bromination and fluorination of benzo[B]furan derivatives. One common method includes the bromination of 6-fluorobenzo[B]furan-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with amines can produce aminated derivatives .
Applications De Recherche Scientifique
2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-tumor and anti-viral agents.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The pathways involved in its action depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
2,5-Dibromo-4-fluorobenzo[d]thiazole: Similar in structure but contains a thiazole ring instead of a furan ring.
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole: Contains additional fluorine atoms and a thiadiazole ring.
Uniqueness: 2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms on a benzofuran scaffold. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C8H3Br2FO2 |
|---|---|
Poids moléculaire |
309.91 g/mol |
Nom IUPAC |
2,5-dibromo-6-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H3Br2FO2/c9-4-1-3-6(2-5(4)11)13-8(10)7(3)12/h1-2,8H |
Clé InChI |
HEEQRFZSSWMGRV-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)F)OC(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-](/img/structure/B12836314.png)


![1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12836328.png)
![5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole](/img/structure/B12836331.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B12836353.png)
![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)



![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)


